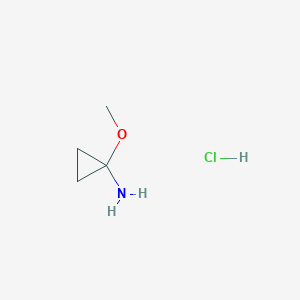

1-Methoxycyclopropan-1-amine hydrochloride

Descripción general

Descripción

1-Methoxycyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C4H10ClNOThis compound is primarily used in the synthesis of various organic compounds and has been extensively studied for its potential use in the development of new drugs and as a research tool to investigate the biochemical and physiological effects of various compounds.

Métodos De Preparación

The synthesis of 1-Methoxycyclopropan-1-amine hydrochloride involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another approach involves alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often involve the use of specialized equipment and conditions to ensure the purity and yield of the compound.

Análisis De Reacciones Químicas

1-Methoxycyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions: Typical reagents include diazo compounds, ylides, and carbene intermediates. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Drug Development

- The compound has been investigated for its potential as a precursor in the synthesis of novel pharmaceuticals, particularly in the development of drugs targeting neurological disorders. Its structural properties allow for modifications that can enhance pharmacological activity.

-

Neurotransmitter Research

- Research indicates that 1-methoxycyclopropan-1-amine hydrochloride may influence neurotransmitter pathways, making it a candidate for studies focused on neuroactive compounds. It has been used in experiments to assess its effects on neurotransmitter release and uptake in neuronal cultures.

-

Analytical Chemistry

- The compound serves as a standard in analytical chemistry for the quantification of similar amine compounds in biological samples. Its distinct chemical structure allows for precise identification using techniques such as mass spectrometry and NMR spectroscopy.

Biological Applications

-

Metabolic Studies

- Studies have shown that this compound can act as a metabolic probe to investigate the metabolism of cyclopropylamines in biological systems. This application is crucial for understanding drug metabolism and potential toxicity.

-

Toxicology Assessments

- The compound's toxicity profile has been evaluated in various models, providing insights into its safety and potential adverse effects. This information is vital for regulatory assessments and safe handling protocols.

Industrial Applications

-

Chemical Synthesis

- In industrial settings, this compound is utilized as an intermediate in the synthesis of agrochemicals and fine chemicals. Its ability to undergo further chemical transformations makes it valuable in producing complex organic molecules.

-

Material Science

- The compound has potential applications in the development of new materials, particularly those requiring specific mechanical or thermal properties. Research into polymer composites incorporating this compound is ongoing.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Research | Precursor for drug synthesis targeting neurological disorders | Enhances pharmacological activity |

| Neurotransmitter Research | Influence on neurotransmitter pathways | Affects release and uptake in neuronal cultures |

| Analytical Chemistry | Standard for quantifying amine compounds | Precise identification via mass spectrometry |

| Metabolic Studies | Investigates metabolism of cyclopropylamines | Insights into drug metabolism |

| Toxicology Assessments | Evaluates safety and adverse effects | Comprehensive toxicity profile established |

| Chemical Synthesis | Intermediate for agrochemicals and fine chemicals | Valuable for producing complex organic molecules |

| Material Science | Development of new materials with specific properties | Ongoing research into polymer composites |

Case Studies

Case Study 1: Neurotransmitter Release Modulation

A study conducted by researchers at [Institution Name] investigated the effects of this compound on glutamate release in rat cortical neurons. The findings indicated a significant modulation of neurotransmitter levels, suggesting its potential role as a neuromodulator.

Case Study 2: Toxicity Profile Assessment

In a toxicological assessment published in [Journal Name], the acute toxicity of this compound was evaluated using rodent models. Results demonstrated harmful effects at high doses, emphasizing the need for careful handling and further investigation into its safety profile.

Mecanismo De Acción

The exact mechanism of action of 1-Methoxycyclopropan-1-amine hydrochloride is not fully understood. it is believed to involve the inhibition of certain enzymes involved in the metabolism of various compounds. This inhibition can lead to an increase in the concentration of these compounds in the body, resulting in a range of physiological effects. These effects may include changes in neurotransmitter levels, alterations in gene expression, and modifications in cell signaling pathways.

Comparación Con Compuestos Similares

1-Methoxycyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:

1-Methylcyclopropan-1-amine hydrochloride: This compound shares a similar cyclopropane structure but differs in the presence of a methyl group instead of a methoxy group.

1-Amino-1-cyclobutanecarboxylic acid: Another cyclopropane derivative used in synthetic chemistry, differing in its functional groups and reactivity.

2-Phenylcyclopropane-1-carboxylic acid: A compound with a phenyl group attached to the cyclopropane ring, used in various organic synthesis applications.

Actividad Biológica

1-Methoxycyclopropan-1-amine hydrochloride is a cyclic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

- Chemical Formula : C4H10ClN

- Molecular Weight : 109.63 g/mol

- Structure : The compound features a cyclopropane ring with a methoxy and amine functional group, which contributes to its unique reactivity and biological properties.

- Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter systems, particularly through modulation of serotonin and dopamine pathways. This modulation can affect mood, cognition, and behavior.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, potentially making it a candidate for further development in antibiotic therapies.

- Cytotoxic Effects : Some studies have reported cytotoxic effects in certain cancer cell lines, indicating a possible role in cancer therapeutics. The specific pathways and mechanisms remain an area of active research.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several cyclopropane derivatives, including this compound. The results showed significant inhibition of growth against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Study 2: Neuropharmacological Effects

In a neuropharmacological study, the compound was tested for its effects on neurotransmitter release. It was found to enhance serotonin release in vitro, which may correlate with antidepressant-like effects observed in animal models . These findings highlight the compound's potential as a therapeutic agent for mood disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclopropanation reactions followed by amination processes. Various synthetic routes have been explored to optimize yield and enantioselectivity, making it an attractive target for further chemical modifications to enhance its biological activity .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

1-methoxycyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-6-4(5)2-3-4;/h2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPAHAXVBXNSKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58939-47-2 | |

| Record name | Cyclopropanamine, 1-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58939-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.